molecular formula C42H40F10IrN4P B13693128 Ir[dF(Me)ppy]2(dtbbpy)PF6

Ir[dF(Me)ppy]2(dtbbpy)PF6

Cat. No.: B13693128
M. Wt: 1014.0 g/mol
InChI Key: XAJPUJWOMJJPNU-UHFFFAOYSA-N
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Description

The compound Iridium (III) bis[2-(2,4-difluorophenyl)-5-methylpyridine-N,C20]-4,40-di-tert-butyl-2,20-bipyridine hexafluorophosphate, commonly referred to as Ir[dF(Me)ppy]2(dtbbpy)PF6, is a photocatalyst. It is known for its ability to facilitate various chemical reactions, particularly in the field of photoredox catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Iridium (III) bis[2-(2,4-difluorophenyl)-5-methylpyridine-N,C20]-4,40-di-tert-butyl-2,20-bipyridine hexafluorophosphate typically involves the reaction of iridium precursors with the appropriate ligands. The reaction is carried out under specific conditions to ensure the formation of the desired complex. For instance, the reaction may involve the use of solvents like ethylene glycol and heating at elevated temperatures (e.g., 150°C) for an extended period (e.g., 15 hours) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, ensuring the consistent production of high-purity Iridium (III) bis[2-(2,4-difluorophenyl)-5-methylpyridine-N,C20]-4,40-di-tert-butyl-2,20-bipyridine hexafluorophosphate .

Chemical Reactions Analysis

Types of Reactions

Iridium (III) bis[2-(2,4-difluorophenyl)-5-methylpyridine-N,C20]-4,40-di-tert-butyl-2,20-bipyridine hexafluorophosphate undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include secondary alkyl amines for hydroamination and carboxylic acids for decarboxylative arylation and vinylation. The reactions are typically carried out under photoredox conditions, often using visible light to activate the photocatalyst .

Major Products

The major products formed from these reactions include hydroaminated olefins and arylated or vinylated carboxylic acids .

Scientific Research Applications

Mechanism of Action

The mechanism by which Iridium (III) bis[2-(2,4-difluorophenyl)-5-methylpyridine-N,C20]-4,40-di-tert-butyl-2,20-bipyridine hexafluorophosphate exerts its effects involves the absorption of visible light, which activates the photocatalyst. This activation allows the compound to facilitate various chemical transformations by generating reactive intermediates. The molecular targets and pathways involved include the activation of olefins and carboxylic acids, leading to hydroamination, arylation, and vinylation reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Iridium (III) bis[2-(2,4-difluorophenyl)-5-methylpyridine-N,C20]-4,40-di-tert-butyl-2,20-bipyridine hexafluorophosphate is unique due to its enhanced luminescent properties and its ability to facilitate a wide range of photoredox reactions. Its specific ligand structure and the presence of fluorine atoms contribute to its high reactivity and selectivity in various chemical transformations .

Properties

Molecular Formula

C42H40F10IrN4P

Molecular Weight

1014.0 g/mol

IUPAC Name

4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);hexafluorophosphate

InChI

InChI=1S/C18H24N2.2C12H8F2N.F6P.Ir/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;2*1-8-2-5-12(15-7-8)10-4-3-9(13)6-11(10)14;1-7(2,3,4,5)6;/h7-12H,1-6H3;2*2-3,5-7H,1H3;;/q;3*-1;+3

InChI Key

XAJPUJWOMJJPNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)C2=C(C=C(C=[C-]2)F)F.CC1=CN=C(C=C1)C2=C(C=C(C=[C-]2)F)F.CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.F[P-](F)(F)(F)(F)F.[Ir+3]

Origin of Product

United States

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